

An In-depth Technical Guide to Chloropropylate: Structure, Properties, and Biological Interactions

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Compound of Interest		
Compound Name:	Chloropropylate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological interactions of **chloropropylate**. The information is compiled and presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.

Chemical Identity and Structure

Chloropropylate is an organochlorine acaricide, chemically classified as an isopropyl ester of 4,4'-dichlorobenzilic acid.[1][2] Although now considered obsolete and no longer registered for use as a pesticide in many regions, including the United States and Europe, its history as a non-systemic contact miticide for agricultural use warrants a thorough understanding of its chemical and toxicological profile.[1][3]

The fundamental chemical identifiers and structural details for **chloropropylate** are summarized below.



Identifier	Value	
IUPAC Name	propan-2-yl 2,2-bis(4-chlorophenyl)-2- hydroxyacetate[1][4]	
Synonyms	Isopropyl 4,4'-dichlorobenzilate, Acaralate, Rospin, Chlormite[1][5]	
CAS Number	5836-10-2[1][6]	
Molecular Formula	C17H16Cl2O3[6][7]	
Molecular Weight	339.21 g/mol [6][7]	
SMILES	CC(C)OC(=O)C(C1=CC=C(C=C1)Cl) (C2=CC=C(C=C2)Cl)O[1][3]	
InChlKey	AXGUBXVWZBFQGA-UHFFFAOYSA-N[3][6]	

Physicochemical Properties

The physical and chemical properties of a compound are critical for understanding its environmental fate, bioavailability, and interaction with biological systems. **Chloropropylate** is a white, crystalline solid with low solubility in water.[3][5]

Property	Value	Conditions	
Melting Point	73 °C[7][8]	N/A	
Boiling Point	148-150 °C[1][7]	at 0.5 mmHg	
Density	1.36 g/cm ³ [1][7]	at 20 °C	
Water Solubility	Low (qualitative)[3]	N/A	
LogP (Octanol/Water)	4.7 (predicted)[9]	N/A	
Henry's Law Constant	$8.03 \times 10^{-9} \text{ atm} \cdot \text{m}^3/\text{mol}$ (estimated)[1]	at 25 °C	
Stability	Unstable in strongly acidic and alkaline media[1]	N/A	



Synthesis and Analysis Representative Synthesis Protocol: Fischer Esterification

While specific commercial synthesis protocols for **chloropropylate** are not readily available in recent literature, it can be synthesized via a Fischer-Speier esterification. This involves the acid-catalyzed reaction of 4,4'-dichlorobenzilic acid with isopropanol. The following is a representative protocol adapted from general Fischer esterification procedures.[10][11]

Objective: To synthesize isopropyl 4,4'-dichlorobenzilate (**chloropropylate**) from 4,4'-dichlorobenzilic acid and isopropanol.

Materials:

- 4,4'-Dichlorobenzilic acid
- Isopropanol (anhydrous, excess to serve as solvent)
- Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalyst)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 1.0 molar equivalent of 4,4'dichlorobenzilic acid in an excess of anhydrous isopropanol (e.g., 10-20 molar equivalents).
- Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.3 molar equivalents) to the mixture.



- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction is
 typically monitored by Thin Layer Chromatography (TLC) to track the consumption of the
 starting carboxylic acid. Reflux is maintained until the reaction is deemed complete (typically
 several hours).[10]
- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing deionized water.
- Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.
- Neutralization: Wash the combined organic layers sequentially with deionized water, then with saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[10]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **chloropropylate** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product.[10]
- Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Representative Analytical Protocol: GC-MS Analysis of Residues

Chloropropylate residues in environmental or biological samples are typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD).[3][11] The following protocol is a representative workflow for the analysis of organochlorine pesticides in a solid matrix like soil.[6][8]

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Materials:



- · Soil sample
- Acetonitrile, Hexane, Dichloromethane (pesticide grade)
- Anhydrous sodium sulfate (baked at 400°C)
- QuEChERS extraction salts (e.g., MgSO₄, NaCl)
- Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
- Chloropropylate certified reference standard
- Internal standard (e.g., a related but distinct organochlorine pesticide)
- · Centrifuge, vortex mixer, evaporator

Procedure:

- Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Fortification: Spike the sample with an internal standard to correct for matrix effects and extraction efficiency.
- Extraction: Add 10 mL of acetonitrile to the tube. Cap and vortex vigorously for 1 minute. Add
 QuEChERS extraction salts, cap, and shake vigorously for 1 minute. [5]
- Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous/solid phases.
- Clean-up (dSPE): Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and anhydrous MgSO₄ (to remove residual water). Vortex for 30 seconds and centrifuge for 2 minutes.
- Concentration and Solvent Exchange: Transfer the cleaned-up extract to a clean tube and evaporate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane or toluene) to a final volume of 1 mL.
- GC-MS Analysis:

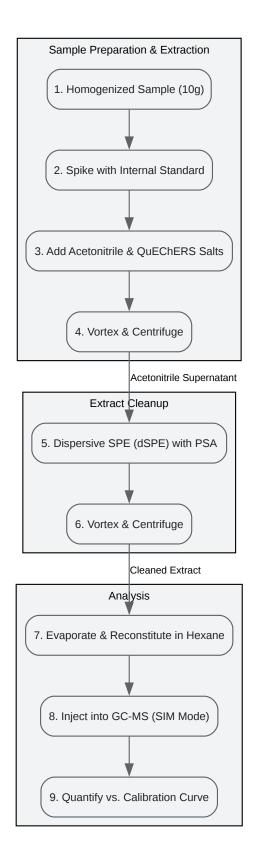
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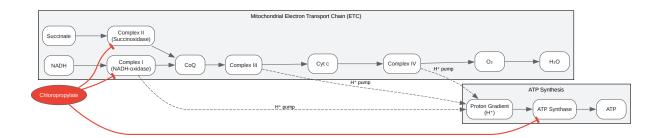


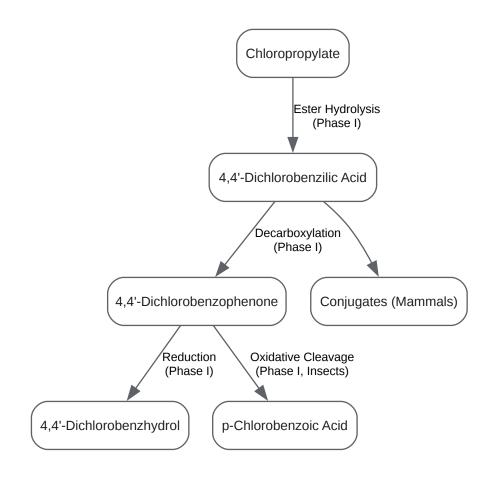
- Instrument: Gas chromatograph with a mass selective detector (GC-MS).[4]
- \circ Column: A low-bleed capillary column suitable for organochlorine pesticides (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μ m).[4]
- Injection: 1 μL splitless injection.
- Carrier Gas: Helium at a constant flow rate.[2]
- Oven Program: A temperature gradient program to separate chloropropylate from other matrix components and pesticides (e.g., start at 70°C, ramp to 300°C).[2]
- MS Detection: Electron Impact (EI) ionization. Monitor in Selected Ion Monitoring (SIM)
 mode for high sensitivity and specificity, using characteristic ions for chloropropylate and
 the internal standard.[4]
- Quantification: Create a calibration curve using certified reference standards. Quantify the
 chloropropylate concentration in the sample by comparing its peak area relative to the
 internal standard against the calibration curve.











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